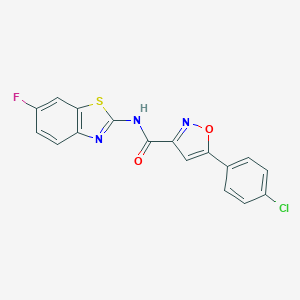
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family. It has been used in various scientific research studies, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of kinases, such as JAK2, STAT3, and Src, which are involved in cancer cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one have been extensively studied. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties and has been found to reduce oxidative stress. In addition, it has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments is its high potency and specificity. It has been found to selectively inhibit various enzymes and signaling pathways, making it a valuable tool for studying these pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, especially in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
Produktname |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C11H10BrN3O |
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10BrN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
IAMOZTDJOVAWLJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)


![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)
